Indalpine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pharmaceutical Profile of Indalpine

| Attribute | Description |

|---|---|

| Generic Name | Indalpine [1] |

| Trade Name | Upstène [1] |

| Development Code | LM-5008 [1] |

| Pharmacological Class | Selective Serotonin Reuptake Inhibitor (SSRI); Antihistamine [1] |

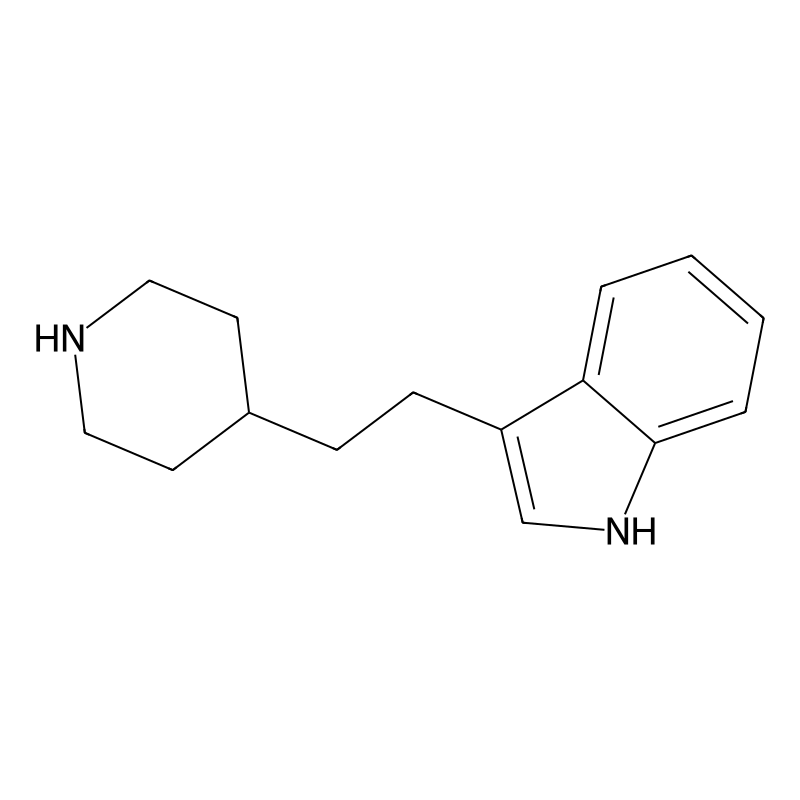

| Chemical Structure | 3-(2-Piperidin-4-ylethyl)-1H-indole [1] |

| Year of Market Introduction | 1983 (France) [1] |

| Year of Market Withdrawal | 1985 [1] |

| Primary Reason for Withdrawal | Toxicity (including neutropenia/agranulocytosis and hepatic carcinogenicity) [1] |

Detailed Pharmacology and Experimental Data

This compound was characterized as a selective inhibitor of neuronal serotonin (5-hydroxytryptamine, 5-HT) uptake, which formed the basis of its antidepressant action [1].

Key Experimental Findings and Protocols

- Mechanism Confirmation: In vitro and ex vivo studies confirmed its selective inhibition of serotonin uptake over noradrenaline, with its effects localized to the synaptic membrane fraction of the brain [1].

- Impact on Paradoxical Sleep in Rats: A 1984 study investigated the drug's effect on sleep architecture, providing evidence for the role of serotonin in sleep regulation [2].

- Experimental Protocol: Rats were administered this compound across a range of doses. The study measured the duration and latency to the first episode of paradoxical sleep (PS), also known as REM sleep. To investigate monoamine interactions, some animals were pretreated with either parachlorophenylalanine (PCPA, a serotonin synthesis inhibitor) or alpha-methylparatyrosine (AMPT, a catecholamine synthesis inhibitor) before this compound administration [2].

- Results Summary: The table below synthesizes the key quantitative findings from this study:

| Experimental Condition | Effect on Paradoxical Sleep | Interpretation |

|---|---|---|

| Administration of this compound | Dose-dependently decreased PS duration and delayed its first appearance [2] | Increased extracellular serotonin inhibits paradoxical sleep. |

| Pretreatment with PCPA | Markedly decreased the effect of this compound [2] | Serotonin depletion attenuates this compound's effect, confirming a serotonin-dependent mechanism. |

| Pretreatment with AMPT | Potentiated the this compound-induced depression of PS [2] | Catecholamine depletion enhances the effect, suggesting an enlarged inhibitory effect when serotonergic activity is high and catecholaminergic activity is low. |

- Human Psychomotor Performance: A 1988 clinical trial with 12 healthy male volunteers assessed the drug's practical effects.

- Experimental Protocol: This was a double-blind, placebo-controlled, crossover study. Participants received this compound (50 mg/day) and placebo for two weeks each. The dosage was increased to 150 mg/day for maintenance. Researchers measured subjective feelings and objective psychomotor performance, including coordinative and reactive skills, standing steadiness, nystagmus, and flicker recognition. The interaction with alcohol (1 g/kg) was also tested [3].

- Results Summary: Subjects reported mild, transient sedative effects soon after starting the 50 mg/day dose, which subsided after two weeks on 150 mg/day. Objective psychomotor performance was not impaired by this compound alone. The most notable adverse effect was ejaculatory dysfunction, spontaneously reported by 67% of subjects. This compound did not enhance or counteract the impairing effects of alcohol [3].

Historical Context and Synthesis

This compound's history is marked by its pioneering status and abrupt withdrawal, offering important lessons for drug development.

The synthesis of this compound, as detailed in a 1980 Journal of Medicinal Chemistry paper, involved a multi-step process beginning with the metalation of indole using methyl magnesium iodide to form an organo-magnesium derivative. This intermediate reacted with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride to form a protected ketone. After acid-catalyzed removal of the protecting group, the resulting ketone was reduced with lithium aluminium hydride to yield this compound [1].

Key Insights for Professionals

For modern researchers and drug developers, this compound's story highlights several critical points:

- Proof of Principle for SSRIs: Despite its failure, this compound served as a critical proof-of-concept for the serotonin hypothesis of depression and the therapeutic potential of SSRIs, paving the way for subsequent, successful drugs in the class like fluoxetine [1].

- Safety and CMC Considerations: The reasons for its withdrawal underscore the paramount importance of thorough preclinical toxicology studies, including carcinogenicity testing, and continuous post-marketing surveillance [1].

- Modern Relevance in Research: Its molecular structure continues to be a point of interest. A 2010 study revisited the 4-alkylpiperidine motif, successfully developing new serotonin transporter (SERT) inhibitors with nanomolar and subnanomolar potency, demonstrating the ongoing value of its core chemical structure in medicinal chemistry [1].

References

Indalpine mechanism of action

Core Pharmacological Profile

The table below summarizes the key characteristics of indalpine's mechanism and effects:

| Aspect | Description |

|---|---|

| Primary Target | Serotonin Transporter (SERT) [1] |

| Primary Action | Potent and selective inhibition of serotonin (5-HT) reuptake [2] [1] |

| Key Functional Effect | Markedly increases extracellular serotonin levels [3] |

| Selectivity | Described as a selective 5-HT uptake blocker; also has antihistamine properties [1] |

| Neurophysiological Feedback | Acute administration: decreases firing rate of dorsal raphe 5-HT neurons (ED₅₀ 0.33 mg/kg IV) [2] |

| Neuroadaptation (Chronic Use) | 14-day treatment: firing rate of 5-HT neurons recovers to normal, suggesting 5-HT autoreceptor desensitization [2] |

Experimental Evidence and Protocols

Key experimental findings and the methodologies used to elucidate this compound's action are detailed below.

| Experiment/Object | Key Finding | Experimental Method & Protocol Summary |

|---|---|---|

| SERT Binding | Potently displaces ³H-5-HT bound to brain membranes (IC₅₀ 36 μM) [2] | Protocol: Radioligand binding assay using brain membranes. ³H-5-HT is incubated with membrane preparation and test compound; displacement is measured to determine IC₅₀. |

| In Vivo Neurophysiology | Acute IV administration reduced dorsal raphe 5-HT neuron firing (ED₅₀ 0.33 mg/kg). Firing rate recovered to normal after 14 days of treatment [2]. | Protocol: In vivo extracellular single-unit recording in anesthetized rats. Electrodes are placed in the dorsal raphe to record spontaneous activity of 5-HT neurons before and after drug administration. |

| Paradoxical Sleep (Rat) | Dose-dependently decreased paradoxical sleep [3]. | Protocol: EEG/EMG recording in rats. Polysomnographic measurements are taken to score vigilance states (wake, NREM, REM sleep) after drug administration. |

Neuroadaptive Changes in Serotonin Signaling

With chronic SSRI use, the serotonin system undergoes complex adaptations. The following diagram illustrates the key changes in 5-HT neuron activity and regulation after chronic SSRI treatment, which are believed to underpin the therapeutic delay in antidepressant effects [4].

Beyond changes in the neuron body, chronic SSRI treatment also induces adaptations at the nerve terminals. The diagram below outlines this presynaptic desensitization mechanism [4].

Discontinuation Syndrome and Rebound Activation

Abrupt cessation of SSRIs can lead to a discontinuation syndrome. While not specifically studied for this compound, research on other SSRIs like paroxetine suggests a potential "rebound activation" of the serotonin system as an underlying mechanism [5].

- Evidence for Rebound: Studies show that after paroxetine discontinuation, there is an increase in brain levels of 5-HT and its metabolite (5-HIAA), an enhanced response to depolarizing stimuli, and increased expression of c-Fos (a marker of neuronal activity) in TPH2-positive 5-HT neurons [5].

- Proposed Mechanism: This is thought to result from the now-desensitized autoreceptors being unable to properly inhibit the 5-HT neurons, which have adapted to high serotonin levels during treatment. When the drug is removed, the brake is lifted, but the accelerator remains, leading to overactivity [5].

Conclusion

This compound served as a foundational tool for understanding the SSRI class. Its story underscores that therapeutic efficacy involves not just the acute blockade of SERT, but crucial, time-dependent neuroadaptations that reduce autoinhibition and restore 5-HT neuronal activity.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound (LM 5008) | 5-HT Uptake Blocker [medchemexpress.com]

- 3. The effects of this compound--a selective inhibitor of 5-HT uptake [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic Fluoxetine Treatment Desensitizes Serotoninergic ... [pmc.ncbi.nlm.nih.gov]

- 5. Rebound activation of 5-HT neurons following SSRI ... [nature.com]

Comprehensive Technical Analysis of Indalpine's Serotonin Uptake Inhibition

Introduction and Historical Context

Indalpine (brand name Upstène) represents a significant milestone in psychopharmacology as one of the first selective serotonin reuptake inhibitors (SSRIs) developed for antidepressant therapy. Marketed briefly in France in 1983, this compound pioneered the SSRI class before being withdrawn due to safety concerns in 1985. [1] This compound emerged from systematic research during the 1970s that elucidated serotonin's role in depression, contradicting earlier theories that emphasized norepinephrine. [1] this compound was developed through structural modification of antihistamines and specifically designed to inhibit serotonin reuptake with minimal effects on other neurotransmitter systems. [1] [2]

The development of this compound was influenced significantly by the "synthesis inhibitor studies" conducted by Baron Shopsin and colleagues at NYU School of Medicine, particularly their 1976 research demonstrating that PCPA (para-chlorophenylalanine) could rapidly reverse the antidepressant effects of tranylcypromine. [1] This work provided crucial evidence supporting the serotonin hypothesis of depression and guided Pharmuka's research team, led by pharmacologists Le Fur and Uzan, in developing this compound as a targeted serotonergic agent. [1] Despite its brief clinical lifespan, this compound served as an important prototype for subsequent SSRIs and continues to be valuable for understanding structure-activity relationships in serotonin transporter inhibition.

Pharmacological Profile and Binding Characteristics

Mechanism of Action and Selectivity

This compound functions as a selective serotonin reuptake inhibitor (SSRI) with additional antihistamine properties. [1] Its primary mechanism involves potent inhibition of the serotonin transporter (SERT), now classified as solute carrier family 6 member 4 (SLC6A4), which normally clears serotonin from the synaptic cleft. [3] By blocking this reuptake mechanism, this compound increases extracellular serotonin concentrations, thereby enhancing serotonergic neurotransmission. The drug exhibits high binding specificity for serotonin transporters with minimal affinity for other neurotransmitter receptors including those for norepinephrine, dopamine, acetylcholine, histamine, and opiates. [1]

Research demonstrates that this compound's binding sites align pharmacologically with serotonin carrier proteins while being differentiable from imipramine binding sites through their sodium dependency and competitive inhibition by serotonin itself. [4] Quantitative autoradiographic studies in cat brain tissue have revealed that this compound binding sites concentrate predominantly in limbic and associative areas rich in serotonergic neurons, consistent with its antidepressant activity profile. [4] This specific distribution pattern likely underlies both the therapeutic effects and the side effect profile observed during clinical use.

Quantitative Binding Data

Table 1: Quantitative Binding and Pharmacological Data for this compound

| Parameter | Value/Result | Experimental System | Source |

|---|---|---|---|

| Binding Affinity | Very high affinity for serotonin transporter | Cat brain sections | [4] |

| Transporter Inhibition | Potent blocker of serotonin reuptake | Rat brain synaptosomes, human platelets | [2] |

| Receptor Affinity | Low affinity for NE, DA, ACh, histamine, and opiate receptors | Receptor binding assays | [1] |

| Na+ Dependency | Differentiated from imipramine binding by Na+ dependency | Competitive binding studies | [4] |

| Structural Specificity | Binds to sites with pharmacological properties of serotonin carrier | Autoradiographic localization | [4] |

The high affinity binding of this compound to serotonin transporters has been quantitatively demonstrated through radioligand binding studies using [³H]this compound in cat brain sections. [4] These investigations confirmed that the compound binds with very high affinity to sites possessing the definitive pharmacological characteristics of the serotonin carrier system. The binding could be distinguished from tricyclic antidepressant binding sites such as those for imipramine by its differential sodium ion dependency and sensitivity to competition by serotonin itself. [4]

This compound's selectivity profile represents a significant advancement over earlier tricyclic antidepressants, which frequently produced unwanted anticholinergic effects ranging from minor symptoms like dry mouth and blurred vision to more severe complications including urinary retention and exacerbation of glaucoma. [2] These anticholinergic effects were particularly problematic for elderly patients and those with certain medical conditions, making this compound's receptor selectivity a theoretically advantageous clinical property.

Functional Effects of Serotonin Uptake Inhibition

Neurophysiological Effects

Electrophysiological studies conducted in rat models have elucidated this compound's profound effects on serotonergic neuronal activity. Acute intravenous administration of this compound produces a marked decrease in the firing rate of dorsal raphe 5-HT neurons, with an ED50 of 0.33 mg/kg. [5] This suppression follows a time-dependent pattern: after 2 days of treatment, the firing rate of serotonin neurons is significantly reduced; by 7 days, partial recovery is observed; and after 14 days, the firing rate returns to normal levels. [5] This progression illustrates the neuroadaptive changes that occur with sustained serotonin reuptake inhibition.

Interestingly, despite its potent reuptake blocking properties, long-term administration of this compound (5 mg/kg/day IP for 14 days) does not modify the responsiveness of hippocampal pyramidal neurons to microiontophoretically applied serotonin, norepinephrine, or GABA. [5] This contrasts with imipramine treatment at the same dosage and duration, which selectively increases neuronal sensitivity to serotonin. This differential effect on postsynaptic sensitivity may reflect distinct adaptive mechanisms between non-selective and selective reuptake inhibitors.

Behavioral and Sleep Effects

Research in rodent models demonstrates that this compound significantly impacts sleep architecture, particularly paradoxical sleep (equivalent to REM sleep in humans). The drug produces a dose-dependent decrease in paradoxical sleep and delays its first appearance. [6] Mechanistic studies reveal that pretreatment with parachlorophenylalanine (PCPA), which depletes serotonin, markedly diminishes this compound's suppressive effects on paradoxical sleep. Conversely, pretreatment with alpha-methylparatyrosine (AMPT), which reduces catecholaminergic activity, potentiates this compound-induced depression of paradoxical sleep. [6]

These findings indicate that the increase in extracellular serotonin concentration mediated by this compound has an inhibitory effect on paradoxical sleep, and this effect is enhanced when catecholaminergic activity is compromised. [6] This sleep architecture modification may relate to both the therapeutic actions and side effect profile of SSRIs, as sleep disturbances commonly occur during initial treatment with this class of medications.

Table 2: Functional Effects of Serotonin Uptake Inhibition by this compound

| Effect Category | Specific Effect | Experimental System | Implications | |---------------------|---------------------|-------------------------|------------------| | Neurophysiological | Decreased dorsal raphe firing (ED50 0.33 mg/kg IV) | Rat single-cell recording | Acute increase in synaptic 5-HT | [5] | | Neurophysiological | Normal firing rate after 14-day treatment | Rat single-cell recording | Neural adaptation to chronic SSRI | [5] | | Sleep Architecture | Dose-dependent decrease in paradoxical sleep | Rat sleep study | Serotonin-mediated sleep regulation | [6] | | Sleep Architecture | Delayed first appearance of paradoxical sleep | Rat sleep study | REM-suppressant effect | [6] | | Synaptic Pharmacology | No change in hippocampal neuron sensitivity to 5-HT, NE, GABA after 14 days | Rat microiontophoresis | Differs from imipramine's effects | [5] | | Mechanistic Interaction | PCPA pretreatment diminishes sleep effects | Pharmacological manipulation | Effect depends on serotonin synthesis | [6] | | Mechanistic Interaction | AMPT potentiates sleep effects | Pharmacological manipulation | Catecholamine depletion enhances effect | [6] |

Experimental Methodologies and Protocols

Receptor Binding Studies

The characterization of this compound binding sites has been accomplished through quantitative autoradiographic techniques in slide-mounted cat brain sections. [4] This methodology allows for precise anatomical localization of binding sites and quantification of binding parameters. The experimental workflow for these investigations can be summarized as follows:

Experimental workflow for this compound binding site characterization using quantitative autoradiography.

The protocol involves incubating brain sections with [³H]this compound followed by comprehensive washing to remove non-specifically bound radioligand. Competition studies using serotonin and investigations of sodium ion dependency differentiate this compound binding sites from other antidepressant binding sites. The labeled sections are then apposed to photographic emulsion for autoradiographic visualization, allowing quantitative analysis of binding site distribution through densitometric measurements. [4] This methodology confirmed the concentration of this compound binding sites in serotonergic terminal regions, particularly limbic and associative areas, consistent with the drug's antidepressant properties.

Electrophysiological Assessment

The functional effects of this compound on serotonergic neurotransmission have been evaluated using single-cell recording techniques in rat models. These experiments typically involve extracellular recording from identified serotonergic neurons in the dorsal raphe nucleus or from postsynaptic neurons in regions such as the hippocampus that receive serotonergic input. [5] The experimental approach includes:

- Acute administration studies: Assessing dose-response effects of intravenous this compound on dorsal raphe neuronal firing rates, enabling calculation of ED50 values. [5]

- Chronic administration protocols: Evaluating neuronal activity following extended drug treatment (typically 14 days at 5 mg/kg/day IP). [5]

- Microiontophoretic application: Testing responsiveness of postsynaptic neurons to serotonin, norepinephrine, and GABA following this compound treatment. [5]

These electrophysiological techniques provide direct measures of neuronal adaptation to sustained serotonin reuptake inhibition and have been instrumental in characterizing the temporal dynamics of this compound's effects on serotonergic circuitry.

Autophagy Induction Screening

Recent research has identified that this compound can induce autophagy via suppression of the mTOR/S6 kinase signaling pathway, revealing potential applications beyond depression treatment. [7] The experimental workflow for this discovery employed a cell-based high-content screening system:

Experimental workflow for identifying this compound as autophagy inducer through high-content screening.

This screening approach identified this compound as a compound that induces autophagy by 2.87-fold compared to control at 10 μM concentration. [7] Secondary validation included monodansylcadaverine (MDC) staining, transmission electron microscopy for visualizing autophagic vacuoles, and monitoring conversion of LC3 from its cytosolic form (LC3-I) to its membrane-bound form (LC3-II). [7] Further mechanistic studies demonstrated that this compound-induced autophagy occurs through the AMPK/mTOR/S6K signaling axis without affecting PI3K/AKT/ERK pathways. [7]

Clinical History and Contemporary Significance

Development and Withdrawal Timeline

This compound's journey from development to market withdrawal was notably brief. A patent for the compound was filed in 1976 and granted in 1977, with clinical development leading to market introduction in France in 1983 under the brand name Upstène by Fournier Frères-Pharmuka. [1] The drug received the Prix Galien for pharmaceutical innovation in 1983, recognizing its significance as one of the first SSRIs. [1] However, merely two years after its introduction, this compound was withdrawn from the market in 1985 due to safety concerns. [1]

The primary reasons for withdrawal included reports of neutropenia and agranulocytosis (30 cases among approximately 500,000 treated patients based on pharmacovigilance committee reports) and concerns about hepatic carcinogenicity identified in ongoing animal studies. [1] The acquisition of Pharmuka by Rhône-Poulenc during this period may have influenced the decision to withdraw the drug rather than invest in additional safety studies. Irish psychiatrist David Healy characterized this compound as having been "born at the wrong time" during a period when "this compound and psychiatry was under siege" by different interest groups in some Common Market countries. [1]

Structural and Contemporary Relevance

This compound belongs to the indole chemical class and bears structural similarity to tryptamines, though it is not a tryptamine itself. [1] The compound is synthesized through metalation of indole using methyl magnesium iodide, forming an organo-magnesium derivative that reacts with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride. Following acid-catalyzed removal of the protecting group and reduction with lithium aluminium hydride, the final this compound product is obtained. [1]

Despite its withdrawal, this compound remains structurally significant in medicinal chemistry. In 2010, revision of the this compound molecular motif yielded novel SERT inhibitors with nanomolar and subnanomolar IC50 values, demonstrating the continuing relevance of its chemical scaffold for serotonin transporter inhibitor development. [1] Additionally, recent identification of this compound's autophagy-inducing properties via mTOR/S6 kinase suppression suggests potential repurposing opportunities for conditions such as restenosis, where it has demonstrated therapeutic potential in animal models by inhibiting smooth muscle cell accumulation. [7]

Conclusion

This compound represents a foundational compound in the development of targeted serotonergic antidepressants. Its high-affinity, selective inhibition of serotonin reuptake established a template for subsequent SSRIs that would eventually revolutionize depression treatment. While safety concerns limited its clinical utility, the detailed pharmacological characterization of this compound has provided invaluable insights into serotonin transporter function and the neuroadaptations that accompany chronic reuptake inhibition.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. , A New this compound | SpringerLink Serotonin Uptake Inhibitor [link.springer.com]

- 3. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Biochemical Characterization and Study by Quantitative ... [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the two antidepressant drugs mianserin and ... [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of this compound--a selective inhibitor of 5-HT uptake [pubmed.ncbi.nlm.nih.gov]

- 7. Antidepressant indatraline induces autophagy and inhibits ... [nature.com]

Indalpine Profile and Quantitative Data

Indalpine was a selective serotonin reuptake inhibitor (SSRI) developed in the 1980s. The table below summarizes its core characteristics, with comparative data from the well-known SSRI fluoxetine for context [1].

| Property | This compound (Profile) | Fluoxetine (Contextual Comparison [1]) |

|---|---|---|

| Pharmacological Class | Selective Serotonin Reuptake Inhibitor (SSRI) | Selective Serotonin Reuptake Inhibitor (SSRI) |

| Primary Target | Serotonin Transporter (SERT) | Serotonin Transporter (SERT) |

| Approval Status | Previously approved (1980s); withdrawn | Approved, widely used |

| Key Mechanism | Inhibition of 5-HT reuptake | Inhibition of 5-HT reuptake; also inhibits CYP2D6 |

| Protein Binding | Information not widely available | ~94% |

| Half-Life | Information not widely available | 1-3 days (acute); 4-6 days (chronic); active metabolite (norfluoxetine) 4-16 days |

| Metabolism | Information not widely available | Hepatic (CYP2D6, CYP2C9, CYP3A4) |

Proposed Experimental Framework for SSRI Research

In Vivo Pharmacological Studies

- Purpose: To assess the behavioral and neurochemical effects of drug administration and discontinuation.

- Typical Model: Adult male C57BL/6 J mice [2].

- Dosing Regimen: Once-daily subcutaneous injection (e.g., 10 mg/kg) for 12-28 days to establish chronic effect, followed by a discontinuation phase where treatment is swapped for saline [2].

- Behavioral Tests: Elevated Plus Maze (EPM) to measure anxiety-like behavior. Mice are typically tested 90 minutes before tissue collection [2].

Ex Vivo Neurochemical Analysis

- Purpose: To measure changes in neurotransmitter and metabolite levels in specific brain regions.

- Methodology:

- Tissue Preparation: After euthanasia, brain regions (e.g., hippocampus, striatum, frontal cortex) are dissected on ice [2].

- Sample Processing: Tissue is homogenized in perchloric acid and centrifuged [2].

- Analysis: High-Performance Liquid Chromatography (HPLC) with electrochemical detection is used to quantify monoamines and metabolites (e.g., 5-HT, 5-HIAA, dopamine, DOPAC) [2].

In Vivo Microdialysis

- Purpose: To measure changes in extracellular neurotransmitter levels in real-time within a specific brain region of a live, anesthetized animal.

- Procedure:

- A microdialysis probe is implanted into the target area (e.g., ventral hippocampus) [2].

- The probe is perfused with artificial cerebrospinal fluid (aCSF), and samples are collected every 20 minutes [2].

- To measure neurotransmitter release capacity, a high-potassium (e.g., 56 mM or 100 mM KCl) solution can be perfused to depolarize neurons [2].

- Samples are analyzed using HPLC [2].

Immunohistochemistry (IHC)

- Purpose: To identify activated neurons and specific neuronal populations.

- Example Protocol:

- Perfusion & Fixation: Mice are transcardially perfused with paraformaldehyde (PFA) 90 minutes after a behavioral test to capture c-Fos expression [2].

- Sectioning & Staining: Brain sections are incubated with primary antibodies (e.g., for c-Fos, TPH2 for serotonin neurons, NeuN for general neurons), followed by fluorescently-labeled secondary antibodies [2].

- Imaging & Analysis: Double-labelled cells (e.g., c-Fos/TPH2) are counted in specific regions like the dorsal raphe nucleus (DRN) using fluorescence microscopy [2].

Electrophysiology

- Purpose: To study the functional adaptations of neurons after chronic drug treatment.

- Typical Setup: Whole-cell patch-clamp recording in brain slices containing the dorsal raphe nucleus [3].

- Measurements:

- GirK Channel Currents: The effect of 5-HT on G-protein-activated inwardly rectifying K+ (GirK) currents in serotonin neurons is measured, often using a GirK channel inhibitor like tertiapin-Q [3].

- Synaptic Inputs: Spontaneous inhibitory postsynaptic currents (sIPSCs) can be recorded to assess changes in GABAergic input [3].

SSRI Mechanism and Research Workflows

Research Implications and Future Directions

- The Discontinuation Syndrome: Abrupt cessation of SSRIs can lead to a discontinuation syndrome. Recent studies on paroxetine show this may be linked to a "rebound activation" of serotonin neurons. Following discontinuation, levels of 5-HT and its metabolite 5-HIAA, as well as potassium-evoked 5-HT release, can surge above control levels. This neurochemical rebound is associated with increased anxiety-like behavior in animal models [2].

- Neuroplasticity from Chronic Treatment: The therapeutic delay of SSRIs is linked to gradual neuroadaptations. Chronic fluoxetine treatment desensitizes 5-HT1A autoreceptors on serotonin neuron somas and 5-HT1B receptors on GABAergic nerve terminals. This dual desensitization reduces autoinhibition and disinhibits GABAergic control, leading to a net increase in serotonin neuron activity after 2+ weeks of treatment [3].

References

early studies on Indalpine

Core Drug Profile

| Attribute | Details |

|---|---|

| Drug Name | Indalpine (brand name: Upstène) |

| Pharmacological Class | Selective Serotonin Reuptake Inhibitor (SSRI), Antihistamine [1] |

| Molecular Formula | C₁₅H₂₀N₂ [2] [1] |

| Molar Mass | 228.339 g·mol⁻¹ [1] |

| Developmental Code | LM-5008 [2] [1] |

| Status | Approved in France (1983), Withdrawn worldwide (1985) [1] |

Key Preclinical & Clinical Findings

| Study Focus / Effect | Key Findings & Significance |

|---|---|

| Mechanism of Action | Selective inhibition of serotonin (5-HT) uptake; minimal effect on norepinephrine or dopamine reuptake, defining it as a prototypical SSRI [1]. |

| Effect on Rat Paradoxical Sleep | Dose-dependently decreased and delayed paradoxical sleep (REM sleep). Effect was reduced by serotonin synthesis inhibition and potentiated by catecholamine synthesis inhibition, confirming serotonergic mediation [3]. |

| Binding Site Studies | Used in quantitative autoradiography with [³H]this compound to map and characterize serotonin uptake sites in the rat brain [4]. |

| Reason for Withdrawal | Associated with incidents of neutropenia/agranulocytosis and findings of hepatic carcinogenicity in toxicological studies [1]. |

Experimental Protocol: Key Studies Summarized

The methodologies from two pivotal are detailed below.

Protocol: Effects on Rat Paradoxical Sleep

This study investigated how this compound influences sleep architecture in rats [3].

- Animal Subjects: Laboratory rats.

- Drug Administration: this compound was administered at varying doses to establish a dose-response relationship.

- Sleep Monitoring: Paradoxical sleep (PS) was recorded and quantified. Specific parameters measured included:

- The total duration of PS.

- The latency to the first episode of PS.

- Pharmacological Manipulation:

- Serotonin Depletion: A group of rats was pretreated with parachlorophenylalanine (PCPA), an inhibitor of serotonin synthesis, before this compound administration.

- Catecholamine Depletion: Another group was pretreated with alpha-methylparatyrosine (AMPT), an inhibitor of catecholamine synthesis, before this compound administration.

- Data Analysis: The effects of this compound alone and in combination with PCPA or AMPT were statistically compared to isolate the role of the serotonergic system.

Protocol: Quantitative Autoradiography of Serotonin Uptake Sites

This study used this compound to map the distribution of serotonin transporters in the brain [4].

- Tracer Ligand: [³H]this compound (radioactively labeled this compound).

- Tissue Preparation: Brain sections from rats.

- Binding Incubation: Tissue sections were incubated with [³H]this compound to allow the compound to bind specifically to serotonin uptake sites.

- Washing: Non-specifically bound radioactivity was removed through a series of washes.

- Exposure and Imaging: The labeled tissues were exposed to a radiation-sensitive film for a set period to create an autoradiograph.

- Quantification: The developed film was analyzed using densitometry to quantify the density of binding sites in various brain regions.

Mechanism of Action Workflow

The following diagram illustrates the core pharmacological mechanism of this compound as an SSRI, based on its documented action.

This compound inhibits serotonin reuptake, increasing its availability for receptor binding and enhancing physiological effects [1].

Historical Context and Impact

This compound has a significant place in the history of antidepressants [1]:

- Pioneering SSRI: It was one of the first SSRIs to reach the market, shortly after zimelidine. Its development was directly influenced by emerging clinical evidence in the 1970s that supported the "serotonin hypothesis of depression."

- Brief Market Life: Marketed in France from 1983 under the name Upstène, it was withdrawn in 1985—just two years later—primarily due to safety concerns regarding hematological effects (neutropenia) and hepatic carcinogenicity identified in studies.

- Clinical Trial Data: An open study in depressed outpatients conducted by Shopsin et al. in 1983 contributed to the clinical profile of the drug before its withdrawal [1].

Key Takeaways for Researchers

- Historical Benchmark: this compound serves as a critical case study in drug development, highlighting the importance of long-term toxicological studies even for highly targeted and effective therapeutics.

- Tool Compound: Its selectivity made it a valuable tool in neuroscience research, exemplified by its use in autoradiography to map serotonin uptake sites in the brain [4].

- Structural Foundation: The 3-alkylindole structure of this compound inspired subsequent medicinal chemistry efforts, leading to the synthesis of newer SERT inhibitors with potency in the nanomolar and subnanomolar range [2] [1].

References

- 1. This compound [en.wikipedia.org]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 3. The effects of this compound--a selective inhibitor of 5-HT uptake [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative autoradiography of serotonin uptake sites in ... [sciencedirect.com]

Pharmacokinetic Parameters of Indalpine

The table below summarizes the key pharmacokinetic parameters of Indalpine and its major metabolite (PK 507) from a human study following a single 100 mg oral dose in 8 healthy volunteers [1].

| Parameter | This compound | Metabolite (PK 507) |

|---|---|---|

| Time to Peak Concentration (tmax) | 2.1 hours (average) | 2.6 hours (average) |

| Absorption Half-Life (t1/2) | 0.8 hours (mean) | Not Reported |

| Elimination Half-Life (t1/2) | 10.4 hours (mean) | 11.9 hours (mean) |

| Volume of Distribution (Vdₐ) | 878 L (mean) | Not Reported |

| Clearance (CL) | 58 L/h (mean) | Not Reported |

| Chronic Use (50 mg t.i.d.) Plasma conc. 10h post-dose | 116 ng/mL (mean) | 43 ng/mL (mean) | | Urinary Excretion (12h) | 3% (unchanged) | Not detected (conjugated or unconjugated) |

Experimental Methodologies

The foundational data were generated using specific, validated experimental protocols. Here are the methodologies for the key assays and studies cited.

HPLC Determination of this compound and its Metabolite

This method was used to establish the pharmacokinetic profile in humans [1].

- Analytes: this compound (I) and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone (PK).

- Sample Matrices: Human plasma and urine.

- Instrumentation: High-Performance Liquid Chromatography (HPLC) with a fluorometric detector.

- Sample Preparation: The method involved a liquid-liquid or solid-phase extraction step to isolate the analytes from the biological matrix.

- Internal Standard: Quinine sulfate was used to improve assay accuracy and precision.

- Key Performance Metrics:

- Sensitivity: The lower limit of quantification was 5 ng/mL for both I and PK in plasma and urine.

- Recovery: The mean extraction recovery from plasma was 86.8% for this compound and 86.4% for metabolite PK. Recovery for the internal standard was 88.5%.

Preclinical Study on Rat Paradoxical Sleep

This study investigated the pharmacodynamic effects of this compound [2].

- Animal Model: Rats.

- Dosing: this compound was administered dose-dependently.

- Key Measurements: The study measured the effect on paradoxical sleep (REM sleep), including the delay before its first appearance and the overall decrease in its duration.

- Mechanistic Investigation:

- Serotonin Depletion: Pretreatment with parachlorophenylalanine (PCPA), which inhibits serotonin synthesis, markedly decreased this compound's effect.

- Catecholamine Reduction: Pretreatment with alpha-methylparatyrosine (AMPT), which inhibits catecholamine synthesis, potentiated the this compound-induced depression of paradoxical sleep.

Analog Computer Simulation for Drug Distribution

An early study used modeling to understand the drug's distribution in rats [3].

- Model Type: A ten-compartment analog computer model.

- Data Input: The model was simulated using existing experimental data on drug distribution and excretion.

- Output: The model predicted drug levels in compartments that were not directly measured, providing a comprehensive simulation of this compound's distribution, which closely agreed with experimental data.

Visualization of this compound's Metabolic Pathway

The following diagram illustrates the metabolic pathway of this compound and its pharmacokinetic profile based on the studies analyzed.

This graph illustrates the journey of this compound after a 100 mg oral dose, from absorption to elimination, including the formation and clearance of its primary metabolite [1].

Important Context for Researchers

- Drug Status: this compound was an early Selective Serotonin Reuptake Inhibitor (SSRI) that was withdrawn from the market due to concerns over adverse effects, particularly hematological toxicity [4].

- Data Currency: The most detailed human pharmacokinetic study available is from 1987 [1]. The withdrawal of the drug likely halted further extensive clinical research.

References

- 1. HPLC determination of this compound and its major metabolite in human... [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of this compound--a selective inhibitor of 5-HT uptake [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative distribution of two antidepressant drugs (imipramine and...) [link.springer.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Introduction and History of Indalpine

Indalpine was a selective serotonin reuptake inhibitor (SSRI) briefly marketed in the early 1980s, primarily in France under the brand name Upstène [1]. It was one of the first SSRIs ever developed, following zimelidine and preceding the widespread availability of fluoxetine (Prozac) [1].

The drug was withdrawn from the market globally around 1985 due to serious safety concerns. The primary reasons for its withdrawal were incidents of agranulocytosis (a severe drop in white blood cells) and findings of hepatic carcinogenicity in studies [1].

Pharmacological Profile

The table below summarizes the core pharmacological and chemical data for this compound:

| Property | Description |

|---|---|

| DrugBank ID | DB08953 [2] |

| Approval Status | Approved (Withdrawn); never approved in the U.S. [2] [1] |

| Mechanism of Action | Selective Serotonin Reuptake Inhibitor (SSRI) & Antihistamine [1] |

| Chemical Formula | C15H20N2 [2] [1] |

| Molar Mass | 228.339 g·mol⁻¹ [1] |

| CAS Number | 63758-79-2 [2] |

| Structure | 3-(2-Piperidin-4-ylethyl)-1H-indole; an indole derivative [1] |

Historical and Potential Therapeutic Uses

This compound was officially indicated for the treatment of depression [1]. Its development was a direct consequence of the emerging "serotonin hypothesis of depression" in the 1970s [1]. By selectively inhibiting the reuptake of serotonin, it aimed to increase synaptic levels of this neurotransmitter, alleviating depressive symptoms with a different side effect profile compared to older tricyclic antidepressants.

While this compound itself is no longer used, research into its structural analogs continues. Some derivatives have been synthesized with significantly higher potency (nanomolar and subnanomolar IC50 values) at the serotonin transporter (SERT), indicating ongoing interest in this chemical motif for potential therapeutic applications [1].

Modern Research Context and Experimental Insights

Research on compounds with similar names, such as Indatraline, provides insight into how related molecules are studied today. The following diagram illustrates a generalized experimental workflow for investigating a compound's cellular mechanisms, adapted from methodologies used in autophagy research [3].

Experimental workflow for investigating compound-induced cellular mechanisms like autophagy.

Key experimental details based on modern research include:

- High-Content Screening (HCS): Cells are treated with the test compound and stained with LysoTracker Red (stains acidic vacuoles) or Monodansylcadaverine (MDC). Fluorescence intensity is quantified to identify potential autophagy inducers [3].

- Phenotype Validation:

- EGFP-LC3 Assay: The formation of EGFP-LC3 puncta (green fluorescent dots) in the cytoplasm is a hallmark of autophagosome formation [3].

- Transmission Electron Microscopy (TEM): Used to visually identify the unique double-membrane structures of autophagosomes [3].

- LC3 Immunoblotting: Conversion of the cytoplasmic form LC3-I to the lipidated, autophagosome-bound form LC3-II is confirmed by Western blot, a key biochemical marker for autophagy [3].

- Mechanism Investigation: Signaling pathways are probed using immunoblotting to detect phosphorylation levels of key proteins (e.g., mTOR, S6K, AMPK, AKT, ERK) to understand how the compound induces autophagy [3].

- Functional Assays: The physiological relevance is tested in disease models. For example, in a rat restenosis model, a compound's ability to inhibit smooth muscle cell accumulation can be evaluated [3].

Conclusion

This compound is a compound of historical significance in psychopharmacology as a pioneering SSRI. Its withdrawal from the market serves as an important case study in drug safety. While it has no current therapeutic uses, the scientific framework and experimental methodologies used to study similar compounds remain highly relevant for modern drug discovery, particularly in investigating novel cellular mechanisms like autophagy.

References

Comprehensive Application Notes and Protocols: HPLC Determination of Indalpine and Its Metabolite in Biological Matrices

Introduction

Indalpine is a selective serotonin reuptake inhibitor (SSRI) that was historically investigated as an antidepressant therapeutic agent. The pharmacological activity and pharmacokinetic profile of this compound necessitate accurate analytical methods for quantification in biological matrices to support drug development and clinical therapeutic monitoring. These application notes provide detailed protocols for the high-performance liquid chromatographic (HPLC) determination of this compound and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone (PK), in human plasma and urine. The method was originally developed to establish comprehensive pharmacokinetic profiles following single oral administration of this compound (100 mg) in healthy volunteers and during chronic oral administration in hospitalized patients [1].

The analytical workflow encompasses sample preparation techniques, chromatographic separation conditions, and detection parameters optimized specifically for this compound and its metabolite. This document also includes method validation data, experimental protocols for key experiments, and visualization of the analytical workflow to facilitate implementation by researchers and drug development professionals. Additionally, modern alternatives using contemporary column chemistry are discussed to provide options for method modernization while maintaining analytical reliability [2].

Analytical Method Summary

HPLC Instrumentation and Conditions

The determination of this compound and its metabolite employs reversed-phase chromatography with fluorometric detection to achieve the necessary sensitivity and specificity for biological sample analysis. The fundamental instrumentation and conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Conditions for this compound Determination

| Parameter | Specification | Notes |

|---|---|---|

| Chromatographic Mode | Reversed-phase | Compatible with various C18 columns |

| Detection Method | Fluorometric | Excitation/Emission wavelengths not specified in source |

| Column | C18 column | Newcrom R1 column as modern alternative [2] |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid | For MS compatibility, replace phosphoric acid with formic acid [2] |

| Flow Rate | Not specified in sources | Typically 1.0 mL/min for analytical HPLC |

| Column Temperature | Ambient | Controlled temperature recommended for reproducibility |

| Injection Volume | Not specified in sources | Typically 10-50 μL for biological samples |

For laboratories utilizing mass spectrometric detection, a simple modification to the mobile phase is recommended: replacement of phosphoric acid with volatile formic acid to ensure MS compatibility while maintaining separation efficiency [2]. This modification enables laboratories to transition to LC-MS systems without significant method redevelopment.

Sample Preparation Protocol

2.2.1 Plasma Sample Processing

- Aliquot 1 mL of plasma sample into a clean glass tube

- Add internal standard - quinine sulfate solution (concentration not specified in sources)

- Perform protein precipitation by adding appropriate volume of acetonitrile (typically 2-3 volumes)

- Vortex mix for 30-60 seconds to ensure complete protein precipitation

- Centrifuge at 10,000 × g for 10 minutes to pellet precipitated proteins

- Transfer supernatant to a clean autosampler vial for HPLC analysis

- Inject recommended volume (typically 20-50 μL) into HPLC system

2.2.2 Urine Sample Processing

- Aliquot 1 mL of urine sample into a clean glass tube

- For conjugated metabolites: Perform enzymatic hydrolysis if measuring conjugated species (not typically detected for this compound metabolite) [1]

- Add internal standard - quinine sulfate solution

- Adjust pH if necessary for optimal extraction efficiency

- Proceed with extraction or direct injection depending on concentration

The sample preparation method delivers consistent recovery rates of 86.8% for this compound and 86.4% for its metabolite PK from plasma, and 82.5% for this compound from urine, demonstrating excellent extraction efficiency for reliable quantification [1].

Detailed Experimental Protocols

Chromatographic Separation Optimization

Principle: Effective chromatographic separation of this compound and its metabolite requires careful optimization of mobile phase composition and column selection to achieve baseline resolution from endogenous compounds in biological matrices.

Procedure:

Column Selection:

- Use a low silanol activity C18 column (e.g., 150 × 4.6 mm, 5 μm particle size)

- Alternative: Newcrom R1 column with special reverse-phase characteristics for improved separation [2]

Mobile Phase Preparation:

- Prepare aqueous component using high-purity water

- Add organic modifier (acetonitrile) at optimized ratio (approximately 40-60%)

- Adjust pH with phosphoric acid (0.1% recommended)

- For MS compatibility: Use formic acid (0.1%) instead of phosphoric acid [2]

- Filter through 0.45 μm membrane and degas by sonication

System Equilibration:

- Prime system with mobile phase at initial composition

- Equilibrate column for at least 30 minutes or until stable baseline achieved

- Confirm system suitability with standard mixture before sample analysis

The separation of basic compounds like this compound benefits from specially designed stationary phases that minimize secondary interactions with residual silanol groups, thereby improving peak symmetry and resolution [2].

Method Validation Protocol

Principle: Comprehensive method validation establishes analytical reliability and regulatory compliance for bioanalytical applications.

Procedure:

Linearity Assessment:

- Prepare calibration standards in drug-free plasma/urine

- Concentration range: 5-500 ng/mL for this compound and metabolite

- Process and analyze in triplicate across three separate runs

- Calculate regression parameters (slope, intercept, correlation coefficient)

Precision and Accuracy Evaluation:

- Prepare QC samples at low, medium, and high concentrations

- Analyze six replicates at each concentration in a single run (intra-day)

- Repeat analysis on three separate days (inter-day)

- Calculate mean accuracy (% nominal) and precision (% RSD)

Recovery Determination:

- Compare peak areas of extracted samples with unextracted standards

- Calculate recovery percentage for this compound, metabolite, and internal standard

- Accept if consistent and reproducible (>80% recommended)

Specificity Assessment:

- Analyze blank plasma from at least six different sources

- Confirm no interference at retention times of analytes or IS

- Document retention times and resolution factors

Table 2: Method Validation Performance Characteristics

| Validation Parameter | This compound | Metabolite (PK) |

|---|---|---|

| Linear Range (ng/mL) | 5-500 | 5-500 |

| Sensitivity (LLOQ) | 5 ng/mL | 5 ng/mL |

| Recovery from Plasma | 86.8% | 86.4% |

| Recovery from Urine | 82.5% | Not detected |

| Intra-day Precision (% RSD) | <15% | <15% |

| Inter-day Precision (% RSD) | <15% | <15% |

The validation data demonstrate that the method is sufficiently sensitive for pharmacokinetic studies, with a lower limit of quantification of 5 ng/mL for both this compound and its metabolite in plasma and urine [1].

Pharmacokinetic Application Protocol

Experimental Design

Objective: To characterize the pharmacokinetic profiles of this compound and its major metabolite following single oral administration in healthy volunteers and during chronic dosing in hospitalized patients.

Study Population:

- 8 healthy volunteers (single 100 mg dose)

- 20 hospitalized patients (chronic administration: 50 mg t.i.d.)

Sample Collection:

- Collect blood samples at predetermined time points post-dose

- For single dose: Pre-dose, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 24 hours

- For chronic dosing: Trough samples (10 h post-dose)

- Process plasma by centrifugation and store frozen until analysis

Urine Collection:

- Collect urine over 0-12 hours post-dose in single dose study

- Measure total volume and aliquot for analysis

Pharmacokinetic Analysis

Table 3: Pharmacokinetic Parameters of this compound and Metabolite

| Parameter | This compound | Metabolite (PK) |

|---|---|---|

| tmax (h) | 2.1 | 2.6 |

| t1/2 (h) | 10.4 | 11.9 |

| Mean Vdα (L) | 878 | Not determined |

| Clearance (L/h) | 58 | Not determined |

| Mean Absorption t1/2 (h) | 0.8 | Not applicable |

| Chronic Administration (10 h post-dose) | 116 ng/mL | 43 ng/mL |

| Urinary Excretion (0-12 h) | 3% unchanged | Not detected |

The pharmacokinetic data reveal that this compound is rapidly absorbed with an absorption half-life of 0.8 hours, achieving peak plasma concentrations approximately 2 hours post-administration. The elimination half-lives of both this compound (10.4 hours) and its metabolite (11.9 hours) support twice-daily or three-times-daily dosing regimens. During chronic administration, the plasma concentrations 10 hours post-dose demonstrate significant accumulation of both parent drug and metabolite, with this compound concentrations approximately 2.7-fold higher than its metabolite [1].

The minimal urinary excretion of unchanged this compound (3% of dose) and the absence of detectable metabolite in urine suggest that extensive metabolism and biliary excretion are the primary elimination pathways for this compound [1].

Analytical Workflow Visualization

The following diagram illustrates the complete analytical workflow for the determination of this compound and its metabolite in biological matrices, from sample collection through data analysis:

Figure 1: Complete workflow for HPLC analysis of this compound in biological matrices, illustrating sample preparation, chromatographic analysis, and data processing steps.

Modern Method Adaptations and Troubleshooting

Contemporary Column Alternatives

While the original method utilized conventional C18 columns, modern stationary phases offer improved separation efficiency and peak symmetry for basic compounds like this compound. The Newcrom R1 column represents a specialized reverse-phase column with low silanol activity that minimizes secondary interactions with basic analytes, thereby improving peak shape and reproducibility [2]. This column can be used with the same mobile phase composition, though minor adjustments to acetonitrile content may be necessary to optimize retention times.

For laboratories requiring ultra-fast analysis, columns with smaller 3 μm particles are available for UPLC applications, significantly reducing analysis time while maintaining resolution [2]. The method is scalable and can be adapted for preparative separation to isolate impurities during drug development.

Troubleshooting Guide

Poor Peak Shape:

- Cause: Secondary interactions with residual silanols on silica surface

- Solution: Use low silanol activity columns or add amine modifiers to mobile phase

- Alternative: Switch to specialized columns for basic compounds (e.g., Newcrom R1) [2]

Insufficient Sensitivity:

- Cause: Inadequate detector settings or sample degradation

- Solution: Verify fluorometric detector wavelength optimization

- Alternative: Concentrate sample during preparation or increase injection volume

Variable Retention Times:

- Cause: Mobile phase pH fluctuations or column temperature variations

- Solution: Use fresh mobile phase buffers and implement column temperature control

- Preventive: Regularly calibrate pH meters and monitor column temperature

High Background Noise:

- Cause: Contaminated mobile phase or column deterioration

- Solution: Prepare fresh mobile phase and regenerate or replace column

- Preventive: Use HPLC-grade solvents and implement column cleaning protocols

Conclusion

The HPLC method with fluorometric detection provides a robust, sensitive, and specific approach for quantifying this compound and its major metabolite in biological matrices. The method's well-optimized sample preparation and chromatographic conditions deliver excellent recovery and reproducibility, satisfying the requirements for pharmacokinetic studies and therapeutic drug monitoring. The comprehensive validation data demonstrate linearity across the clinically relevant concentration range with sufficient sensitivity to quantify concentrations as low as 5 ng/mL in both plasma and urine.

The pharmacokinetic application of this method has successfully characterized the absorption, distribution, and elimination profiles of this compound in both single-dose and chronic administration regimens. The minimal urinary excretion of both parent drug and metabolite highlights the importance of alternative elimination pathways in this compound clearance.

These application notes and protocols provide researchers and drug development professionals with a complete methodological framework that can be implemented directly or adapted to contemporary analytical platforms, including LC-MS systems with appropriate mobile phase modifications. The workflow visualization and troubleshooting guidance further enhance the practical utility of this documentation for laboratory implementation.

References

Historical HPLC Method for Indalpine Quantification

The core methodology for determining indalpine and its metabolite in human plasma is a High-Performance Liquid Chromatography (HPLC) method with fluorometric detection [1]. The key parameters of this assay are summarized in the table below.

Table 1: HPLC Assay Parameters for this compound and Metabolite PK

| Parameter | Details |

|---|---|

| Analytes | This compound (I) and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone (PK) |

| Detection | Fluorometric detector |

| Matrices | Human plasma and urine |

| Sensitivity (LOQ) | 5 ng/mL for both I and PK in plasma and urine |

| Mean Recovery | I: 86.8% (plasma), 82.5% (urine); PK: 86.4% (plasma); Internal Standard (Quinine Sulfate): 88.5% |

Sample Preparation Workflow: The following diagram illustrates the sample preparation and analysis workflow as described in the original publication.

Application: Pharmacokinetic Profile of this compound

This HPLC method was used to establish the pharmacokinetic profile of this compound following a single oral 100 mg dose in 8 healthy volunteers [1]. The results are summarized below.

Table 2: Single-Dose Pharmacokinetic Parameters in Healthy Volunteers (100 mg oral dose)

| Pharmacokinetic Parameter | This compound (I) | Metabolite (PK) |

|---|---|---|

| Peak Plasma Time (t~max~) | 2.1 hours | 2.6 hours |

| Absorption Half-Life (t~1/2~) | 0.8 hours | Not Reported |

| Elimination Half-Life (t~1/2~) | 10.4 hours | 11.9 hours |

| Apparent Volume of Distribution (V~d~) | 878 L | Not Reported |

| Clearance (CL) | 58 L/h | Not Reported |

| Urinary Excretion (unchanged, 12h) | 3% | Not detected (conjugated or unconjugated) |

Furthermore, the method was applied in a clinical setting to measure plasma levels in 20 hospitalized patients during chronic oral administration (50 mg three times daily) [1]. The mean plasma concentrations 10 hours post-dose were:

- This compound: 116 ng/mL

- Metabolite PK: 43 ng/mL

Modern Context and Best Practices for Plasma Drug Measurement

While the this compound method is historical, the principles of bioanalytical method validation and Therapeutic Drug Monitoring (TDM) remain critical in drug development today.

The Rationale for Therapeutic Drug Monitoring (TDM) TDM is used when there is a stronger relationship between plasma concentration and clinical effect than between dose and effect [2]. Key reasons for TDM include:

- Narrow Therapeutic Index: To avoid toxicity while maintaining efficacy.

- Unpredictable Pharmacokinetics: Due to inter-individual variability in metabolism or excretion.

- Prophylactic Use or Subtle Effects: When the therapeutic effect is difficult to monitor directly.

- Verifying Compliance: To ensure the drug is being taken as prescribed.

Critical Factors in Interpreting Plasma Concentrations When measuring any drug concentration, several factors are crucial for correct interpretation [2]:

- Timing of Sample: Most drug levels are trough levels, collected immediately before the next dose. This is the least variable point in the dosing cycle.

- Steady State: Concentrations should be measured after 3-5 half-lives of the drug to ensure steady state has been achieved.

- Protein Binding: Only the unbound (free) drug is pharmacologically active. Conditions like hypoalbuminemia can alter free drug levels without changing the total plasma concentration.

- Active Metabolites: The presence of active metabolites can complicate the relationship between the parent drug concentration and the overall clinical effect.

Modern Approaches in Development Current research is exploring less invasive and more continuous monitoring techniques. One theoretical approach involves using high-frequency measurements from subcutaneous or intradermal interstitial fluid (ISF) at two distinct sites to estimate plasma pharmacokinetics, which could revolutionize TDM in the future [3].

Protocol Considerations and Potential Modernizations

The 1987 method serves as a foundation, but a modern application would require significant updates and validation according to current guidelines.

Suggested Protocol Modernization Steps:

- Instrumentation Update: Transition from traditional HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) detection. This would greatly improve sensitivity, specificity, and analysis speed.

- Sample Preparation: Replace manual liquid-liquid extraction with automated techniques like Solid-Phase Extraction (SPE) or use protein precipitation with phospholipid removal plates to enhance efficiency and reduce matrix effects.

- Comprehensive Validation: Any modernized method would need to be fully validated according to regulatory guidelines (e.g., FDA/EMA) for parameters including:

- Selectivity: No interference from the matrix.

- Accuracy and Precision: Within acceptable limits (e.g., ±15%).

- Linearity: Over a defined concentration range.

- Stability: Of analytes in the matrix and during processing.

References

- 1. HPLC determination of this compound and its major metabolite in human plasma and a pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma drug concentration measurements in clinical practice | ... [derangedphysiology.com]

- 3. Methods of Estimating Plasma Pharmacokinetics From Minimally Invasive, High Temporal Resolution Measurements of Interstitial Fluid Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

HPLC Method for Indalpine Analysis: Protocol & Data

This section provides a detailed methodology for the determination of indalpine and its metabolite (4-[2-(3-indolyl)ethyl]-2-piperidinone, PK) in human plasma and urine, along with key pharmacokinetic data from its application [1].

Table 1: Chromatographic Conditions and Method Performance This table summarizes the core parameters of the HPLC assay.

| Parameter | Specification |

|---|---|

| Analytes | This compound and its metabolite (PK) [1] |

| Detection | Fluorometric detector [1] |

| Stationary Phase | Reverse-phase-based column (e.g., Newcrom R1) [2] [3] |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid (replace with formic acid for MS-compatibility) [2] [3] |

| Sensitivity | 5 ng/mL for both this compound and PK in plasma and urine [1] |

| Mean Recovery | 86.8% for this compound (plasma), 86.4% for PK (plasma), 82.5% for this compound (urine) [1] |

Table 2: Pharmacokinetic Parameters after a Single 100 mg Oral Dose This table presents data from a study of 8 healthy volunteers, illustrating the method's application [1].

| Parameter | This compound | Metabolite (PK) |

|---|---|---|

| Peak Plasma Conc. Time (tmax) | 2.1 hours | 2.6 hours |

| Absorption Half-Life (t½) | 0.8 hours | - |

| Elimination Half-Life (t½) | 10.4 hours | 11.9 hours |

| Volume of Distribution (Vda) | 878 liters | - |

| Clearance | 58 L/hour | - |

| Excreted Unchanged in Urine (12h) | 3% | Not detected |

Application in Chronic Dosing: The method was also used to determine plasma levels in 20 patients during chronic oral administration (50 mg, three times daily). The mean plasma concentrations 10 hours post-dose were 116 ng/mL for this compound and 43 ng/mL for its metabolite, PK [1].

Experimental Protocol: HPLC Determination in Plasma

Here is a step-by-step protocol based on the method used in the pharmacokinetic study [1].

- Instrument Setup: Use an HPLC system equipped with a fluorometric detector. The excitation and emission wavelengths should be optimized for this compound and its metabolite, though specific wavelengths are not detailed in the provided sources.

- Chromatographic Conditions:

- Column: A reverse-phase column, such as the Newcrom R1, which is noted for low silanol activity [3].

- Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid [2] [3].

- Flow Rate: A flow rate of 1.0 mL/min is typical, though it should be optimized for the specific column used.

- Sample Preparation:

- Plasma/Urine Processing: Thaw plasma or urine samples on ice or in a refrigerator.

- Internal Standard Addition: Add a known amount of internal standard (e.g., quinine sulfate) to each sample [1].

- Protein Precipitation: Precipitate proteins by adding a reagent like acetonitrile or methanol, then vortex mix and centrifuge.

- Supernatant Injection: Transfer the clear supernatant to an HPLC vial for injection.

- Data Analysis:

- Calibration Curve: Prepare and analyze a series of standard solutions of this compound and PK in drug-free plasma. Plot the peak area ratio (analyte/internal standard) against concentration to create a calibration curve.

- Quantification: Calculate the concentration of this compound and PK in unknown samples using the calibration curve. The method's limit of quantification is 5 ng/mL [1].

Experimental Workflow for HPLC Analysis of this compound

The diagram below outlines the key stages of the analytical process, from sample collection to data analysis.

Key Conclusions for Researchers

- Robust and Sensitive Method: The described HPLC method with fluorometric detection is validated for the sensitive and accurate determination of this compound and its major metabolite in biological matrices [1].

- Selective Column Chemistry: The use of a specialized reverse-phase column like Newcrom R1 can help achieve optimal separation [3].

- Applicability in PK Studies: This protocol is well-suited for pharmacokinetic studies, providing reliable data on drug absorption, metabolism, and elimination [1].

References

quantifying Indalpine in human plasma

Detailed Methodology

Sample Preparation and Extraction:

- Internal Standard: Quinine sulfate.

- Extraction Process: The method involved extracting the analytes from the plasma or urine matrix. The mean recovery rates were:

- 86.8% for Indalpine from plasma.

- 86.4% for the metabolite (PK) from plasma.

- 82.5% for this compound from urine [1].

Chromatographic Conditions: While the search results do not provide exhaustive details on the exact column, mobile phase composition, and flow rate used in the 1987 study, the general parameters for such a method are summarized below. You would need to optimize these for your specific equipment.

| Parameter | Specification / Suggested Starting Point |

|---|---|

| Detection | Fluorometric detector |

| Wavelengths | Not specified in the retrieved abstracts |

| Column | Not specified (a reverse-phase C18 column is typical for such analyses) |

| Mobile Phase | Not specified |

| Flow Rate | Not specified |

| Injection Volume | Not specified |

| Run Time | Not specified |

Method Validation: The method was validated with the following key parameters [1]:

| Validation Parameter | Result |

|---|---|

| Sensitivity (LLOQ) | 5 ng/mL for both this compound and PK in plasma and urine |

| Accuracy (Recovery) | See recovery rates in "Extraction Process" above |

| Selectivity | Capable of resolving this compound, its major metabolite (PK), and the internal standard |

Application & Pharmacokinetic Data

This validated method was successfully applied in a pharmacokinetic study, generating the following data from a single oral 100 mg dose of this compound in 8 healthy volunteers [1].

Key Pharmacokinetic Parameters of this compound and its Metabolite:

| Parameter | This compound (I) | Metabolite (PK) |

|---|---|---|

| Peak Plasma Time (t~max~) | 2.1 hours (average) | 2.6 hours (average) |

| Elimination Half-Life (t~1/2~) | 10.4 hours (mean) | 11.9 hours (mean) |

| Mean Absorption Half-Life | 0.8 hours | - |

| Mean Volume of Distribution (V~d~) | 878 L | - |

| Mean Clearance | 58 L/h | - |

| Excreted Unchanged in Urine (12h) | 3% | Not detected |

The method was also used to measure steady-state concentrations in patients during chronic oral administration (50 mg three times daily). The mean plasma concentrations 10 hours post-dose were 116 ng/mL for this compound and 43 ng/mL for the metabolite PK [1].

Experimental Workflow

The diagram below outlines the key steps of the analytical protocol.

Important Considerations and Modern Context

- Information is Historical: The core method described is from 1987. Pharmaceutical bioanalysis has advanced significantly since then, with techniques like LC-MS/MS now being the gold standard for high sensitivity and selectivity [2].

- Lack of Detailed Chromatographic Conditions: As noted in the table, crucial parameters are missing from the available abstract and would require optimization or retrieval of the full text.

- Modern Best Practices: Current guidelines, such as the AGNP Therapeutic Drug Monitoring consensus, emphasize the need for validated methods and critical re-evaluation of historical data [2]. Modern methods would also involve a more thorough investigation of the metabolic pathway, especially since no conjugated metabolite was found in urine despite the method's capability to measure it [1].

References

A Framework for Antidepressant Research Protocols

While specific data for Indalpine is lacking, the following structured approach outlines key areas of investigation for a modern antidepressant drug development program, aligned with best practices like the SPIRIT 2025 guidelines for trial protocols [1].

Safety and Adverse Drug Reaction (ADR) Profiling

Early prediction of adverse drug reactions is critical for patient safety and reducing late-stage drug failure [2].

- Objective: To predict potential adverse effects of a drug candidate using its chemical and biological properties.

- Detailed Protocol:

- Data Compilation: Gather the drug's chemical descriptors (e.g., molecular weight, lipophilicity) and biological data (e.g., binding affinities for known targets like the serotonin transporter (SERT) and norepinephrine transporter (NET)) [2].

- Attribute Selection: Use feature selection algorithms (e.g., Correlation-based Feature Selection) to identify the most predictive properties for ADRs [2].

- Model Training: Employ machine learning algorithms. Research suggests Multilayer Perceptron (MLP) can be effective, especially when combining chemical and biological attributes [2].

- Validation: Validate model predictions against known ADR databases (e.g., SIDER, FAERS) and through dedicated in vitro or in vivo safety pharmacology studies [2].

The workflow for this computational safety assessment can be summarized as follows:

Pharmacological Characterization

Understanding a drug's mechanism of action and potency is fundamental.

- Objective: To determine the binding affinity (Ki) of a drug for key molecular targets like SERT and NET.

- Detailed Protocol (adapted from radioligand binding assays [3]):

- Membrane Preparation: Prepare brain homogenates or cell membranes expressing the human target receptors.

- Incubation: Incubate the membrane preparation with a fixed concentration of a radioactive ligand (e.g.,

[³H]cyanoimipraminefor SERT,[³H]nisoxetinefor NET) and varying concentrations of the unlabeled test drug (e.g., this compound). - Filtration and Scintillation: Separate the bound radioactivity from free radioactivity by rapid filtration. Measure the bound radioactivity using a scintillation counter.

- Data Analysis: Use nonlinear regression analysis to calculate the inhibition constant (Ki), which represents the affinity of the test drug for the target [3].

Managing Common Side Effects: Xerostomia

Dry mouth is a frequently reported side effect of many psychotropic drugs. Proactive management is key [4].

- Objective: To assess and manage drug-induced dry mouth (xerostomia) in clinical trials.

- Detailed Protocol:

- Assessment:

- Subjective Measure: Use a Visual Analogue Scale (VAS) or a specific questionnaire for participants to self-report the sensation of dry mouth.

- Objective Measure: Quantify salivary flow rate (stimulated or unstimulated) using methods like the spitting technique [4].

- Management Strategies:

- Encourage frequent sips of cold water.

- Recommend sugar-free gum or lozenges to stimulate saliva.

- Advise on meticulous oral hygiene to prevent caries.

- Consider dose reduction or switching to an antidepressant with a lower anticholinergic burden (e.g., an SSRI may be better than a TCA) if xerostomia is severe [4].

- Assessment:

Quantitative Data in Antidepressant Research

The table below summarizes sample data for established antidepressants to illustrate the type of information you would need to gather for this compound. Please note that these values are for reference and comparison only.

| Drug Name | Primary Indication(s) | Key Molecular Targets | Reported Side Effects | Half-life (Hours) |

|---|---|---|---|---|

| Imipramine [5] | Depression, Nocturnal Enuresis | SERT, NET, Muscarinic receptors, H1 receptor [5] | Dry mouth, blurred vision, sedation, constipation [5] | 12 [5] |

| Venlafaxine [3] | Depression | SERT, NET [3] | Nausea, headache, sexual dysfunction [6] | ~5 (active metabolite ~11) [3] |

| Sertraline [6] | Depression | SERT | Sleep changes (insomnia/sedation), weight/appetite changes, sexual issues [6] | ~26 |

How to Proceed with this compound-Specific Research

To develop your application notes for this compound, I suggest you:

- Consult specialized databases like DrugBank, PubMed, and patent offices (e.g., Google Patents) using the precise drug name "this compound".

- Obtain the primary research literature and original clinical trial reports for this compound, which will contain the specific data, protocols, and results you need.

- Incorporate updated guidelines like SPIRIT 2025 into any clinical trial protocol you develop, ensuring modern standards for transparency and patient involvement [1].

References

- 1. SPIRIT 2025 statement: Updated guideline for protocols of ... [pmc.ncbi.nlm.nih.gov]

- 2. Primum non nocere: In silico prediction of adverse drug ... [sciencedirect.com]

- 3. Affinities of venlafaxine and various reuptake inhibitors for ... [sciencedirect.com]

- 4. Dry mouth effects from drugs used for depression, anxiety ... [cambridge.org]

- 5. Imipramine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Understanding Side Effects of Antidepressants: Large-scale ... [mental.jmir.org]

Application Notes & Protocols for Investigating a Serotonergic Compound

Introduction

This document provides standardized protocols for the laboratory analysis and pharmacological investigation of serotonergic compounds. The methods outlined below are adapted from general best practices for analyzing selective serotonin reuptake inhibitors (SSRIs) and related molecules [1]. Researchers should validate and optimize these procedures for their specific compound of interest.

Analytical Techniques and Data

Accurate quantification of the drug substance and its metabolites is fundamental to pharmacokinetic and stability studies.

Table 1: Summary of Key Analytical Parameters for Drug Assay

| Parameter | Specification/Value | Technique/Instrumentation |

|---|---|---|

| Molecular Weight | To be determined | Mass Spectrometry (MS) |

| Chemical Formula | To be determined | Elemental Analysis |

| Primary Detection Method | UV-Vis Spectrophotometry | HPLC with UV/Vis Detector |

| Linearity Range | To be determined (e.g., 1-100 µg/mL) | Calibration Curve |

| Limit of Detection (LOD) | To be determined | Signal-to-Noise Ratio (S/N ≥ 3) |

| Limit of Quantification (LOQ) | To be determined | Signal-to--noise Ratio (S/N ≥ 10) |

| Protein Binding | To be determined (e.g., >90%) | Equilibrium Dialysis / Ultrafiltration |

Experimental Protocols

Protocol 1: In Vitro Serotonin Transporter (SERT) Binding Assay

This protocol measures the affinity of a compound for the Serotonin Transporter (SERT).

- 3.1. Objective: To determine the inhibitory constant (Ki) of the compound against SERT.